An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminopiperidine
An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopiperidine is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its rigid piperidine (B6355638) core, coupled with a reactive primary amine, makes it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 4-aminopiperidine, detailed experimental protocols for property determination, and an exploration of its role as a key intermediate in the development of therapeutic agents.
Physical and Chemical Properties
The physical and chemical characteristics of 4-aminopiperidine are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented below.
Data Presentation: Quantitative Properties of 4-Aminopiperidine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂ | [3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 65 °C at 18 mmHg | [3] |
| Density | 0.945 g/mL at 25 °C | |
| pKa (Predicted) | 10.37 ± 0.20 | [3] |
| Refractive Index (n20/D) | 1.4910 | |
| Appearance | White to light yellow or light orange powder or lump | [1][4] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform. |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the accurate characterization of chemical compounds. This section outlines protocols for the determination of key properties of 4-aminopiperidine and a common synthetic procedure.
Determination of Melting Point (General Protocol)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
A small, powdered sample of 4-aminopiperidine is packed into a capillary tube, which is sealed at one end.[5]
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus, typically with a heated oil bath or a metal block.[5][6]
-
The sample is heated slowly and evenly.[5]
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[5] For a pure compound, this range is typically narrow.
Determination of Boiling Point (General Protocol)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Capillary Tube Method):
-
A small amount of liquid 4-aminopiperidine is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]
-
The apparatus is heated, and as the liquid heats, air trapped in the capillary tube expands and escapes, forming bubbles.[7]
-
When the liquid's temperature exceeds its boiling point, a continuous stream of bubbles will emerge from the capillary tube.[8]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[7]
Determination of pKa by Potentiometric Titration
The pKa value is a measure of the acidity or basicity of a compound. For 4-aminopiperidine, which has two basic nitrogen atoms, pKa values are critical for understanding its ionization state at physiological pH.
Methodology:
-
Preparation of Solutions: A standard solution of 4-aminopiperidine is prepared in water or a suitable buffer. Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are also prepared.
-
Calibration: The pH meter is calibrated using standard buffer solutions.
-
Titration: The 4-aminopiperidine solution is placed in a beaker with a calibrated pH electrode and a stirrer. The titrant (strong acid) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.
Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination
4-Aminopiperidine is a common starting material for the synthesis of more complex molecules, often through reactions involving its primary amine. Reductive amination is a widely used method to introduce substituents at the 4-amino position.
General Methodology:
-
Reaction Setup: 4-Aminopiperidine (or its N-Boc protected form) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloroethane.
-
Addition of Carbonyl Compound: An aldehyde or ketone is added to the solution. The mixture is stirred to form an intermediate imine or enamine.
-
Addition of Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at room temperature until completion. The reaction is then quenched, typically with an aqueous basic solution like sodium bicarbonate. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified, commonly by column chromatography, to yield the desired substituted 4-aminopiperidine derivative.
Role in Drug Discovery and Development
4-Aminopiperidine is not typically a pharmacologically active agent itself. Instead, its rigid piperidine scaffold serves as an excellent starting point for the synthesis of a diverse range of therapeutic agents.[1][2] The primary amine at the 4-position and the secondary amine within the piperidine ring provide two points for chemical modification, allowing for the creation of large and diverse chemical libraries.
Derivatives of 4-aminopiperidine have shown a wide range of biological activities, including:
-
Antifungal Agents: By incorporating lipophilic side chains, 4-aminopiperidine derivatives have been developed as potent antifungal agents that target ergosterol (B1671047) biosynthesis in fungi.[9]
-
Antiviral Agents: The 4-aminopiperidine scaffold has been utilized to develop inhibitors of Hepatitis C Virus (HCV) assembly.[10]
-
Cancer Therapeutics: Derivatives have been synthesized as inhibitors of SMO/ERK dual pathways and as modulators of RAS signaling by activating the guanine (B1146940) nucleotide exchange factor SOS1.[][12]
-
N-type Calcium Channel Blockers: Modified 4-aminopiperidine structures have been investigated as potential treatments for pain and neuropathic pain.[13]
-
Metabolism by Cytochrome P450s: Many drugs containing the 4-aminopiperidine moiety are metabolized by cytochrome P450 enzymes, primarily through N-dealkylation. Understanding these metabolic pathways is crucial for drug design and predicting drug-drug interactions.[14][15]
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa Determination.
Role of 4-Aminopiperidine as a Synthetic Scaffold
Caption: 4-Aminopiperidine as a Synthetic Scaffold.
Conclusion
4-Aminopiperidine is a cornerstone molecule in medicinal chemistry and drug development. Its well-defined physical and chemical properties, combined with its synthetic tractability, have enabled the creation of a multitude of compounds with significant therapeutic potential. This guide has provided a detailed overview of its core characteristics and the experimental methodologies used to determine them, offering a valuable resource for researchers and scientists working with this important chemical entity. The continued exploration of 4-aminopiperidine and its derivatives promises to yield novel therapeutic agents for a wide range of diseases.
References
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- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. 4-Aminopiperidine CAS#: 13035-19-3 [amp.chemicalbook.com]
- 4. 4-Aminopiperidine | 13035-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
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- 12. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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